1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine family, which is known for its diverse pharmacological and biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfonium salts and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
1-(4-Methylphenyl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in its substituents, leading to variations in its chemical and biological properties.
1-(4-Methylphenyl)-3-(2-pyridylthio)pyrrolidine-2,5-dione: Another related compound with different substituents, which may result in distinct pharmacological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-5-14(6-4-12)11-17-13(2)18(22)21(19(17)23)16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPUGZUKMWWDRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140066 | |
Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511239-01-3 | |
Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511239-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.